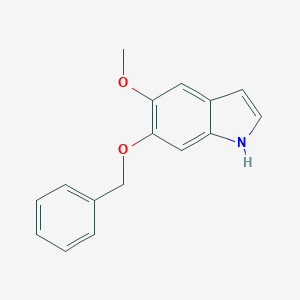

6-Benzyloxy-5-methoxyindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRAMYRRNNYGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178957 | |

| Record name | Indole, 6-(benzyloxy)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-59-7 | |

| Record name | 6-Benzyloxy-5-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2426-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 6-(benzyloxy)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BENZYLOXY-5-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M053B32CSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-5-methoxyindole: Starting Materials and Core Methodologies

Introduction

6-Benzyloxy-5-methoxyindole is a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds and complex natural products. Its structure, featuring a protected hydroxyl group and a methoxy substituent on the indole core, makes it a versatile intermediate for further functionalization. This guide provides an in-depth technical analysis of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of its synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several established methods for indole formation. Among these, the Leimgruber-Batcho indole synthesis stands out as a highly efficient and widely adopted strategy due to its high yields, mild reaction conditions, and the ready availability of starting materials.[1][2] An alternative, classical approach involves the Henry reaction to form a β-nitrostyrene intermediate, followed by reductive cyclization. This guide will focus on these two prominent methodologies, providing a comparative overview to inform the selection of the most appropriate route for a given research or development context.

Strategy 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative.[1][2][3] The key steps involve the condensation of the o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.[2][3]

Starting Materials for Leimgruber-Batcho Synthesis

| Starting Material | Role in Synthesis | Key Considerations |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Precursor to the core aromatic structure | A readily available and cost-effective starting point derived from lignin.[4] |

| Benzyl Chloride | Protecting group for the hydroxyl functionality | Used to protect the phenolic hydroxyl group of vanillin as a benzyl ether. |

| Nitrating Agent (e.g., Nitric Acid/Sulfuric Acid) | Introduction of the nitro group | Careful control of reaction conditions is necessary to achieve selective nitration ortho to the methyl group. |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Forms the enamine intermediate | A highly reactive reagent used for formylation and the synthesis of enamines.[5][6][7][8] |

| Pyrrolidine | Catalyst/Co-reagent with DMF-DMA | Accelerates the enamine formation by forming a more reactive pyrrolidine enamine.[2][9] |

| Reducing Agent (e.g., Raney Nickel/Hydrazine, Pd/C, Iron/Acetic Acid) | Reductive cyclization of the enamine | The choice of reducing agent can influence yield and purity.[1][2] |

Synthetic Workflow Diagram (Leimgruber-Batcho)

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Detailed Experimental Protocol (Leimgruber-Batcho)

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde [10][11][12][13]

-

To a stirred solution of vanillin in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a base such as potassium carbonate.

-

Add benzyl chloride (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-benzyloxy-3-methoxybenzaldehyde.

Step 2: Nitration to form 4-Benzyloxy-3-methoxy-2-nitrotoluene

This step requires careful execution due to the use of strong acids and the exothermic nature of the reaction.

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add the previously synthesized 4-benzyloxy-3-methoxybenzaldehyde to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir for a short period at low temperature.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

-

Wash the organic extracts with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the crude nitrated product, which can be purified by chromatography.

Step 3: Formation of the Enamine Intermediate [9]

-

Dissolve 4-benzyloxy-3-methoxy-2-nitrotoluene in dry DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

-

Heat the mixture at reflux under a nitrogen atmosphere for 3-5 hours. The addition of pyrrolidine significantly accelerates this step.[9]

-

Remove the volatile components under reduced pressure. The resulting red-colored residue is the crude enamine.

Step 4: Reductive Cyclization to this compound [2]

-

Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney nickel.

-

Carefully add hydrazine hydrate dropwise to the stirred suspension. The reaction is exothermic.

-

After the addition, continue stirring until the reaction is complete (TLC monitoring).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Strategy 2: Synthesis via β-Nitrostyrene Intermediate (Henry Reaction)

An alternative route involves the Henry condensation of an appropriately substituted benzaldehyde with nitromethane to form a β-nitrostyrene, which is then reductively cyclized to the indole.[14][15]

Starting Materials for β-Nitrostyrene Route

| Starting Material | Role in Synthesis | Key Considerations |

| 4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde | Aldehyde component for the Henry reaction | Synthesized from vanillin through benzylation and nitration. |

| Nitromethane | Methylene component for the Henry reaction | Reacts with the aldehyde to form the nitroalkene. |

| Base Catalyst (e.g., Ammonium Acetate, Primary Amines) | Promotes the Henry condensation | The choice of catalyst can affect reaction time and yield.[14][16] |

| Reducing Agent (e.g., Fe/HCl, Pd/C) | Reductive cyclization of the nitrostyrene | Strong reducing conditions are typically required to reduce both the nitro group and the alkene. |

Synthetic Workflow Diagram (β-Nitrostyrene Route)

Caption: Synthesis of this compound via a β-nitrostyrene intermediate.

Detailed Experimental Protocol (β-Nitrostyrene Route)

Step 1 & 2: Synthesis and Nitration of 4-Benzyloxy-3-methoxybenzaldehyde

These steps are identical to those described in the Leimgruber-Batcho synthesis.

Step 3: Henry Condensation to form 4-Benzyloxy-5-methoxy-2,β-dinitrostyrene [17]

-

Dissolve 4-benzyloxy-3-methoxy-2-nitrobenzaldehyde and nitromethane in a solvent such as acetic acid.

-

Add a catalyst, for example, ammonium acetate, to the solution.[17]

-

Heat the reaction mixture at reflux for several hours.

-

Upon cooling, the nitrostyrene product often precipitates and can be collected by filtration.

-

Wash the solid with water and a cold solvent (e.g., methanol) to purify.

Step 4: Reductive Cyclization [18][19]

-

Suspend the synthesized nitrostyrene in a mixture of ethanol and hydrochloric acid.

-

Add iron powder portion-wise to the stirred suspension.

-

Heat the reaction mixture at reflux until the starting material is consumed.

-

Cool the reaction, filter to remove the iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent, dry the extracts, and concentrate.

-

Purify the crude indole by column chromatography.

Causality and Experimental Insights

-

Choice of Protecting Group: The benzyl group is a robust protecting group for the phenolic hydroxyl that is stable to the conditions of both nitration and the subsequent steps of the Leimgruber-Batcho synthesis. It can be readily removed under standard hydrogenolysis conditions if the free phenol is desired.

-

Role of Pyrrolidine in the Leimgruber-Batcho Synthesis: The addition of pyrrolidine to the condensation with DMF-DMA is crucial for substrates with electron-donating groups, which can otherwise be sluggish to react.[9] Pyrrolidine forms a more reactive enamine intermediate, significantly reducing reaction times.[9]

-

Reductive Cyclization Methods: While various reducing agents can effect the final cyclization, Raney nickel with hydrazine is often preferred for its efficiency at moderate temperatures.[2] Catalytic hydrogenation with palladium on carbon is also a clean and effective method.[1] The choice may depend on the presence of other reducible functional groups in the molecule. For the β-nitrostyrene route, stronger reducing agents like iron in acidic media are necessary to reduce both the nitro group and the double bond.

Conclusion

The synthesis of this compound is most efficiently achieved via the Leimgruber-Batcho indole synthesis, starting from the readily accessible precursor, vanillin. This route offers high yields and operational simplicity. The alternative synthesis through a β-nitrostyrene intermediate provides a viable, albeit sometimes lower-yielding, pathway. A thorough understanding of the starting materials, reaction mechanisms, and the rationale behind the chosen experimental conditions, as detailed in this guide, is paramount for the successful and reproducible synthesis of this important heterocyclic building block.

References

-

N,N-Dimethylformamide Diethyl Acetal. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Arcadi, A., et al. (2019). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 24(18), 3293. Retrieved from [Link]

-

N,N-Dimethylformamide Dimethyl Acetal. (n.d.). ResearchGate. Retrieved from [Link]

-

Cravotto, G., et al. (2018). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. Beilstein Journal of Organic Chemistry, 14, 2376–2383. Retrieved from [Link]

-

Das, B., et al. (2021). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 19(21), 4649-4672. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Retrieved from [Link]

-

Batcho, A. D., & Leimgruber, W. (1990). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 65, 207. Retrieved from [Link]

-

Bartoccini, F., et al. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega, 5(43), 28099–28108. Retrieved from [Link]

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

-

Bartoccini, F., et al. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega, 5(43), 28099–28108. Retrieved from [Link]

-

Zare, A., et al. (2021). Friedel–Crafts alkylation of indole and pyrrole with β-nitrostyrene catalyzed by DES. Scientific Reports, 11(1), 1-10. Retrieved from [Link]

-

Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(13), 2429-2437. Retrieved from [Link]

-

Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. Retrieved from [Link]

-

Beta-Nitrostyrene Synthesis - Reference Collection. (n.d.). Scribd. Retrieved from [Link]

- Google Patents. (n.d.). CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene.

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Pharmaceutical Negative Results, 14(3). Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]

- 8. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scbt.com [scbt.com]

- 11. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 12. A14716.14 [thermofisher.com]

- 13. chembk.com [chembk.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scribd.com [scribd.com]

- 16. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 17. TRANS-3-BENZYLOXY-4-METHOXY-BETA-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

physicochemical properties of 6-Benzyloxy-5-methoxyindole

An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyloxy-5-methoxyindole

Introduction

This compound is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, including neurotransmitters (e.g., serotonin) and various pharmaceutical agents. The specific substitutions at the 5- and 6-positions—a methoxy group and a benzyloxy group, respectively—impart distinct electronic and steric properties that influence the molecule's reactivity, solubility, and biological interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core , outlines methodologies for its characterization, and discusses its relevance as a synthetic building block. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the data and its application.

Core Physicochemical Properties

The functional utility of a chemical compound in research and development is fundamentally dictated by its physicochemical properties. These parameters govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

Property Summary Table

A compilation of the key physicochemical data for this compound is presented below. It is important to note that while some properties are determined experimentally, others are predicted through computational models, which provide valuable estimations for initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.30 g/mol | [2][3] |

| Monoisotopic Mass | 253.11028 Da | [1] |

| Appearance | White to pale cream/yellow/pink crystals or powder | [4] |

| Melting Point | 147-148°C | [5] |

| Boiling Point | 430.9 ± 30.0 °C (Predicted) | [5] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Dichloromethane | [5] |

| Lipophilicity (XlogP) | 3.5 (Predicted) | [1] |

Note: Some sources may refer to the isomer 5-Benzyloxy-6-methoxyindole, which has a different melting point of 93-94°C[6][7][8]. It is crucial to distinguish between these isomers.

Structural and Molecular Characteristics

-

Molecular Formula & Weight : The formula C₁₆H₁₅NO₂ and a molecular weight of approximately 253.30 g/mol are fundamental for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2][3]

-

Structure : The molecule consists of a central indole ring system. A methoxy group (-OCH₃) is attached at the 5-position, and a benzyloxy group (-OCH₂C₆H₅) is at the 6-position. The presence of the bulky, aromatic benzyloxy group and the electron-donating methoxy group significantly influences the molecule's electronic distribution and potential for intermolecular interactions, such as π-stacking.

Physical Properties

-

Melting Point : The melting point of 147-148°C is a key indicator of the compound's purity and the strength of its crystal lattice forces.[5] A sharp melting range is characteristic of a pure crystalline solid.

-

Solubility : Its slight solubility in polar aprotic solvents like acetonitrile and chlorinated solvents such as chloroform and dichloromethane, is typical for substituted indoles of this size.[5] This information is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization or chromatography), and analytical sample preparation.

-

Lipophilicity (XlogP) : The predicted XlogP value of 3.5 suggests that this compound is a lipophilic (fat-soluble) compound.[1] This property is a crucial determinant of a molecule's behavior in biological systems, affecting its ability to cross cell membranes and its potential for pharmacokinetic interactions.

Synthesis and Reactivity Overview

While specific, detailed synthesis routes for this compound are not extensively published, its structure lends itself to established indole synthesis methodologies. A plausible synthetic strategy involves the functionalization of a pre-formed indole ring or the construction of the indole ring from a substituted benzene precursor. A generalized workflow, adapted from methods for similar compounds, is outlined below.[9][10]

Caption: Standard workflow for HPLC analysis of indole compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for assessing the purity of this compound and for its quantification. The aromatic nature of the indole ring system results in strong UV absorbance, allowing for sensitive detection.

Expert Insights: The choice of a C18 (octadecylsilyl) reversed-phase column is standard for compounds of moderate polarity like this indole. The nonpolar stationary phase interacts with the lipophilic molecule, and elution is achieved by increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial to protonate any free silanol groups on the column packing, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantification. [11][12] Protocol: Purity Assessment by Reversed-Phase HPLC

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [12] * Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min. [12] * Injection Volume: 10 µL. [12] * Column Temperature: 25°C.

-

Detection: UV detector set to the absorbance maximum (approx. 278 nm for indole rings). [12]3. Data Analysis:

-

Integrate the peak area of the main component and any impurities.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is used for unambiguous identification by determining the molecule's exact mass. Predicted collision cross-section (CCS) values can further aid in structural confirmation. [1] Predicted MS Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 254.11756 |

| [M+Na]⁺ | 276.09950 |

| [M-H]⁻ | 252.10300 |

Source: PubChemLite[1]

Applications in Research and Synthesis

This compound and its derivatives are valuable intermediates in organic synthesis. The indole nucleus can be further functionalized at various positions, particularly at the C2 and C3 positions, to build more complex molecular architectures. Its role as a reactant has been noted in the preparation of:

-

Potent antimitotic agents

-

Eumelanin pigment precursors

-

Potent c-ABL inhibitors [3] The derivative, this compound-2-carboxylic acid, is explicitly cited as a compound useful in organic synthesis, highlighting the utility of this molecular scaffold. [13][14]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C for short-term storage. [5]For long-term stability, storage at -20°C in a freezer is recommended. [8]* Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that make it a valuable tool for synthetic and medicinal chemistry. Its lipophilic nature, defined crystalline structure, and characteristic spectroscopic profile provide a solid foundation for its use in research. Understanding these core properties, from melting point and solubility to its behavior in analytical systems, is paramount for any scientist looking to leverage this molecule in the design of novel compounds and materials. The methodologies and data presented in this guide offer the necessary technical foundation for its effective application in a research and development setting.

References

-

Supplementary Information File. MDPI. [Link]

-

5-BENZYLOXY-6-METHOXYINDOLE. ChemBK. [Link]

-

5-Benzyloxy-6-methoxyindole. BIOFOUNT. [Link]

-

This compound (C16H15NO2). PubChemLite. [Link]

-

SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). OrBi, Université de Liège. [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]

-

5-Methoxyindole. PubChem, NIH. [Link]

Sources

- 1. PubChemLite - this compound (C16H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 5-苄氧基-6-甲氧基吲哚 | Sigma-Aldrich [sigmaaldrich.com]

- 4. L17805.MD [thermofisher.com]

- 5. 6-(Benzyloxy)-5-methoxy-1H-indole CAS#: 2426-59-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. 5-Benzyloxy-6-methoxyindole | 4790-04-9 [amp.chemicalbook.com]

- 9. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 14. This compound-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

A Spectroscopic Guide to 6-Benzyloxy-5-methoxyindole: Elucidating Molecular Structure

For the research scientist and drug development professional, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for 6-benzyloxy-5-methoxyindole, a substituted indole of interest in medicinal chemistry. By leveraging data from analogous structures and foundational spectroscopic principles, we will construct a detailed portrait of its mass spectrometry, infrared, and nuclear magnetic resonance characteristics.

Introduction

This compound is a heterocyclic compound featuring an indole core, a scaffold prevalent in numerous biologically active molecules. The substituents at the 5 and 6 positions—a methoxy and a benzyloxy group, respectively—significantly influence its electronic properties and, consequently, its interaction with biological targets. Accurate interpretation of its spectroscopic data is the first step in quality control, structural confirmation, and understanding its chemical behavior. This guide will provide a detailed, practical overview of the expected spectroscopic data for this compound.

Molecular Structure and Analysis Workflow

A systematic approach to spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule like this compound. The general workflow involves a multi-technique approach to piece together the structural puzzle.

Caption: General workflow for spectroscopic analysis of a novel compound.

The molecular structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is essential for correlating specific atoms with their spectral signals.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For this compound (C₁₆H₁₅NO₂), the expected monoisotopic mass is approximately 253.11 g/mol .

Expected Data:

| Ion | Adduct | Predicted m/z |

| Molecular Ion | [M]⁺ | 253.11 |

| Protonated Molecule | [M+H]⁺ | 254.12 |

| Sodiated Molecule | [M+Na]⁺ | 276.10 |

| Potassiated Molecule | [M+K]⁺ | 292.07 |

Data predicted based on the molecular formula. Source: PubChem.[1]

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways for benzylic ethers and indoles. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. The loss of the benzyl group from the molecular ion would result in a fragment corresponding to the 5-methoxy-6-hydroxyindole radical cation at m/z 162.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the aromatic and methyl groups, C-O ether linkages, and the aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | N-H Stretch | Indole N-H stretching vibration. |

| 3100-3000 | Aromatic C-H Stretch | C-H stretching of the indole and benzyl rings. |

| 2950-2850 | Aliphatic C-H Stretch | C-H stretching of the methoxy group. |

| ~1620, ~1460 | Aromatic C=C Stretch | Benzene and indole ring skeletal vibrations. |

| ~1260 | Aryl C-O Stretch (ether) | Asymmetric C-O-C stretch of the ethers. |

| ~1040 | Aryl C-O Stretch (ether) | Symmetric C-O-C stretch of the ethers. |

Assignments are based on typical IR frequencies for the functional groups present.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the protons on the indole ring, the methoxy group, the benzyloxy group, and the N-H proton. The chemical shifts are influenced by the electron-donating effects of the methoxy and benzyloxy groups. The spectrum is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data (Predicted, in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~8.10 | br s | - | 1H |

| H2 | ~7.20 | t | ~2.5 | 1H |

| H3 | ~6.50 | t | ~2.5 | 1H |

| H4 | ~7.15 | s | - | 1H |

| H7 | ~7.05 | s | - | 1H |

| OCH₃ | ~3.90 | s | - | 3H |

| OCH₂Ph | ~5.10 | s | - | 2H |

| Phenyl H (ortho) | ~7.45 | d | ~7.5 | 2H |

| Phenyl H (meta) | ~7.38 | t | ~7.5 | 2H |

| Phenyl H (para) | ~7.32 | t | ~7.5 | 1H |

Predicted chemical shifts are based on analogous substituted indoles.[3][4] The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons on the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The electron-donating oxygen substituents will cause a significant upfield shift (shielding) for the attached aromatic carbons (C5 and C6) and a downfield shift (deshielding) for the carbons in their ortho and para positions.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~124.0 |

| C3 | ~102.5 |

| C3a | ~129.5 |

| C4 | ~95.0 |

| C5 | ~148.0 |

| C6 | ~147.0 |

| C7 | ~112.0 |

| C7a | ~131.0 |

| OCH₃ | ~56.5 |

| OCH₂Ph | ~71.0 |

| Phenyl C (ipso) | ~137.5 |

| Phenyl C (ortho) | ~128.5 |

| Phenyl C (meta) | ~128.0 |

| Phenyl C (para) | ~127.5 |

Predicted chemical shifts are based on analogous substituted indoles.[5][6]

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, provides a robust framework for the identification and characterization of this compound. The integration of mass spectrometry, IR, and NMR spectroscopy offers a comprehensive and self-validating system for structural elucidation. For researchers in drug discovery and development, this detailed spectroscopic profile is an invaluable tool for ensuring the identity and purity of this promising molecular scaffold.

References

- 1. PubChemLite - this compound (C16H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Leimgruber-Batcho Synthesis: A Technical Guide to the Preparation of 6-Benzyloxy-5-methoxyindole

Abstract

This technical guide provides an in-depth examination of the Leimgruber-Batcho indole synthesis, focusing on its application in the preparation of 6-benzyloxy-5-methoxyindole, a key intermediate in the synthesis of melatonin and other pharmacologically significant compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical field-proven insights into process optimization and control. By elucidating the causality behind experimental choices, this guide serves as a practical resource for the successful laboratory-scale synthesis of this valuable heterocyclic scaffold.

Introduction: The Strategic Importance of the Leimgruber-Batcho Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The Leimgruber-Batcho indole synthesis, first reported in 1971, represents a powerful and versatile method for constructing this heterocyclic system from readily available o-nitrotoluenes.[2][3] Its advantages over other classical methods, such as the Fischer indole synthesis, include milder reaction conditions, high yields, and the ability to produce indoles unsubstituted at the 2- and 3-positions directly.[2]

The synthesis is fundamentally a two-stage process:

-

Enamine Formation: Condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene intermediate.

-

Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, which triggers a spontaneous intramolecular cyclization and elimination to furnish the indole ring.[1]

This guide focuses on the specific synthesis of this compound, a crucial precursor for melatonin analogues and other therapeutic candidates. The strategic placement of the benzyloxy and methoxy groups provides a handle for further functionalization, making a reliable synthesis of this intermediate highly valuable.

Mechanistic Deep Dive: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a logical sequence of acid-base chemistry, condensation, and reduction-driven cyclization.

Stage 1: Enamine Synthesis

The initial step leverages the enhanced acidity of the benzylic protons of the o-nitrotoluene, which are activated by the strong electron-withdrawing nitro group.[4]

-

Activation of DMF-DMA: In the presence of a secondary amine like pyrrolidine, DMF-DMA undergoes transamination to form a more reactive N,N-disubstituted formamide acetal. This is a critical optimization; the displacement of dimethylamine by the more nucleophilic pyrrolidine accelerates the subsequent condensation.[1]

-

Deprotonation and Condensation: The mildly basic conditions facilitate the deprotonation of the o-nitrotoluene at the methyl group. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the activated formamide acetal.[4]

-

Elimination: Subsequent elimination of methanol yields the final enamine product, a highly conjugated "push-pull" olefin. This extended conjugation, with the electron-donating amino group and the electron-withdrawing nitro group, is responsible for the characteristic deep red or orange color of these intermediates.[1]

Caption: Workflow for the formation of the enamine intermediate.

Stage 2: Reductive Cyclization

The second stage is the hallmark of the synthesis, where the reduction of the nitro group initiates a cascade leading to the indole ring.

-

Nitro Group Reduction: The nitro group is reduced to an amino group. A variety of reducing agents can be employed, but catalytic hydrogenation using Raney Nickel with a hydrogen source like hydrazine hydrate is particularly effective and common.[1][5] The choice of Raney Nickel is often strategic as it is less prone to causing debenzylation compared to palladium catalysts, thus preserving the protecting group on our target molecule.

-

Intramolecular Cyclization: The newly formed aniline nitrogen is now positioned to act as a nucleophile. It readily attacks the enamine double bond in an intramolecular fashion, forming a five-membered ring.

-

Elimination of Amine: The resulting 2-aminoindoline intermediate is unstable. Under the reaction conditions, it eliminates the secondary amine (pyrrolidine), driven by the formation of the highly stable aromatic indole ring system.

Caption: Key steps in the reductive cyclization cascade.

Experimental Protocol: A Self-Validating System

The following protocols are adapted from a robust and verified procedure and tailored for the synthesis of this compound.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Starting Material: 4-Benzyloxy-5-methoxy-2-nitrotoluene

The synthesis of the requisite o-nitrotoluene is a critical first step. A plausible route begins with the commercially available 4-hydroxy-5-methoxy-2-nitrotoluene.

Reaction: 4-Hydroxy-5-methoxy-2-nitrotoluene + Benzyl Bromide → 4-Benzyloxy-5-methoxy-2-nitrotoluene

Procedure:

-

To a stirred mixture of 4-hydroxy-5-methoxy-2-nitrotoluene (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous dimethylformamide (DMF, ~5 mL per gram of nitrophenol), add benzyl bromide (1.1 eq).

-

Heat the reaction mixture to 80-90°C for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the bulk of the DMF under reduced pressure.

-

Pour the oily residue into 1 N sodium hydroxide and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization from methanol to afford 4-benzyloxy-5-methoxy-2-nitrotoluene as a pale-yellow solid.

Step 1: (E)-β-Pyrrolidino-4-benzyloxy-5-methoxy-2-nitrostyrene

Reaction: 4-Benzyloxy-5-methoxy-2-nitrotoluene + DMF-DMA + Pyrrolidine → (E)-β-Pyrrolidino-4-benzyloxy-5-methoxy-2-nitrostyrene

Procedure:

-

Dissolve 4-benzyloxy-5-methoxy-2-nitrotoluene (1.0 eq) in DMF (~2 mL per gram of nitrotoluene).

-

To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the solution to reflux (approx. 110-120°C) under a nitrogen atmosphere for 3-5 hours. The solution will turn a deep red color.

-

Cool the reaction to room temperature and remove all volatile components on a rotary evaporator.

-

Dissolve the resulting red, oily residue in a minimal amount of dichloromethane and add methanol (~8 mL per gram of starting material).

-

Concentrate the solution on a steam bath until crystals begin to form, then cool to 0-5°C to complete crystallization.

-

Filter the resulting red crystals, wash with a small amount of cold methanol, and dry under vacuum.

Step 2: this compound

Reaction: (E)-β-Pyrrolidino-4-benzyloxy-5-methoxy-2-nitrostyrene → this compound

Procedure:

-

To a stirred solution of the enamine intermediate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (~12 mL total solvent per gram of enamine) at room temperature under a nitrogen atmosphere, add a slurry of Raney Nickel (approx. 10% w/w of the enamine). Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.

-

To this suspension, add 85% hydrazine hydrate (1.5 eq) dropwise. Vigorous gas evolution (N₂) will occur, and the reaction is exothermic. Maintain the temperature between 40-50°C using a water bath. The deep red color of the solution should fade to a dark brown.

-

After the initial exotherm subsides (approx. 30 minutes), add a second portion of hydrazine hydrate (1.5 eq). Continue to maintain the temperature for another 1-2 hours after the final addition until TLC analysis indicates the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake thoroughly with methanol and THF. Caution: Do not allow the filter cake to dry, as it can become pyrophoric. Quench the catalyst safely with dilute acid.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in toluene and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine the product-containing fractions and evaporate the solvent. Recrystallize the resulting solid from a toluene/cyclohexane mixture to afford this compound as a white to off-white solid.

Data Summary and Expected Outcomes

The following table summarizes the key quantitative parameters for a representative laboratory-scale synthesis. Yields are based on reported values for structurally similar compounds.[5]

| Step | Starting Material | Reagents | Molar Eq. | Product | Theoretical Yield |

| 3.1 | 4-Hydroxy-5-methoxy-2-nitrotoluene | K₂CO₃, Benzyl Bromide | 1.1, 1.1 | 4-Benzyloxy-5-methoxy-2-nitrotoluene | ~85-95% |

| 3.2 | 4-Benzyloxy-5-methoxy-2-nitrotoluene | DMF-DMA, Pyrrolidine | 1.2, 1.2 | (E)-β-Pyrrolidino-nitrostyrene | ~90-98% |

| 3.3 | (E)-β-Pyrrolidino-nitrostyrene | Raney Ni, N₂H₄·H₂O | Cat., 3.0 | This compound | ~80-95% |

Conclusion and Field Insights

The Leimgruber-Batcho synthesis is a robust and highly efficient method for the preparation of this compound. The key to success lies in the careful execution of the two primary stages. The use of pyrrolidine in conjunction with DMF-DMA is a critical process intensification step that significantly accelerates the formation of the enamine intermediate. In the reductive cyclization step, the Raney Nickel/hydrazine system offers a powerful and often chemoselective method for nitro group reduction without compromising the acid-labile benzyloxy protecting group. The protocols described herein provide a self-validating framework for researchers, enabling the reliable production of this important building block for advanced pharmaceutical development.

References

- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(1), 160-167.

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-290). John Wiley & Sons, Inc.

- Taydakov, I. V., et al. (2011). Convenient modification of the Leimgruber-Batcho indole synthesis: Reduction of 2-nitro-β-pyrrolidinostyrenes by the FeCl3–activated carbon–N2H4·H2O system. Chemistry of Heterocyclic Compounds, 47(4), 425-430.

-

Wikipedia contributors. (2023, April 25). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- International Journal of Advanced Research. (2024). A novel one-pot approach to substituted indoles via Leimgruber-Batcho reaction. Int. J. Adv. Res. 12(02), 528-532.

- Balcom, D., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 75(17), 4334-4334.

-

Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2023, April 25). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

A Technical Guide to the Fischer Indole Synthesis of Methoxy-Substituted Indoles: Mechanism, Regioselectivity, and Protocol

Introduction: The Enduring Significance of Methoxy-Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids like strychnine and anti-cancer agents like vinblastine.[1][2][3] Within this vital class of heterocycles, methoxy-substituted indoles hold particular importance. The methoxy group, a potent hydrogen bond acceptor and modulator of electronic properties, is a key feature in numerous pharmaceuticals and bioactive compounds, including the neurohormone melatonin and various agents targeting tubulin polymerization in cancer therapy.[4][5]

Among the myriad methods developed to construct the indole framework, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful, versatile, and widely utilized reactions.[6][7] Its enduring relevance stems from its operational simplicity and the broad availability of starting materials. This technical guide provides an in-depth exploration of the Fischer indole synthesis as applied to the preparation of methoxy-substituted indoles, focusing on the critical interplay between substituent position, reaction mechanism, and regiochemical outcome. We will dissect the causality behind experimental choices, provide field-proven protocols, and address the unique challenges and opportunities presented by the methoxy substituent.

Core Principles and Reaction Mechanism

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone).[6][8][9] The reaction is driven by the formation of the stable, aromatic indole ring.

The established mechanism proceeds through several distinct steps:

-

Phenylhydrazone Formation: Reversible condensation of an arylhydrazine and a carbonyl compound.

-

Tautomerization: The resulting phenylhydrazone tautomerizes to the crucial, more reactive enehydrazine intermediate.[9]

-

[10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The enehydrazine undergoes a concerted, thermally or acid-catalyzed pericyclic reaction, akin to a Cope rearrangement, to form a di-imine intermediate.[9][11]

-

Aromatization: The di-imine intermediate readily rearomatizes, losing a molecule of ammonia (or a primary amine) to generate the final indole product.[11]

A wide array of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be employed to catalyze the transformation, with the choice of catalyst often influencing reaction efficiency and, in some cases, the final product.[1][6][8]

Caption: Regioselectivity based on the position of the methoxy group.

Experimental Protocols and Data

To ensure reproducibility and success, a detailed, self-validating protocol is essential. The following section outlines a general procedure for the synthesis of a 5-methoxyindole derivative, the most predictable of the methoxy-indole syntheses.

Workflow: Synthesis of Ethyl 5-methoxy-2-methylindole-3-carboxylate

Caption: A typical experimental workflow for 5-methoxyindole synthesis.

Detailed Step-by-Step Methodology

Objective: Synthesize Ethyl 5-methoxy-2-methylindole-3-carboxylate.

Reagents and Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Polyphosphoric acid (PPA)

-

Ice, Deionized water

-

Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.05 eq) dropwise at room temperature with continuous stirring.

-

Allow the mixture to stir at room temperature for 1 hour. The formation of the phenylhydrazone intermediate may be observed as a precipitate. This intermediate can be isolated but is typically used directly in the next step.

-

-

Indolization (Cyclization):

-

To the flask containing the phenylhydrazone mixture, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine). Caution: The addition can be exothermic.

-

Fit the flask with a condenser and heat the reaction mixture to 80-100°C using an oil bath.

-

Maintain this temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool slightly.

-

Carefully and slowly pour the viscous reaction mixture into a beaker containing a large amount of crushed ice and water, with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Continue stirring until all the ice has melted and the precipitate is well-formed.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

-

Purification and Analysis:

-

Dry the crude product.

-

Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

-

Comparative Data for Methoxy-Indole Synthesis

The choice of catalyst and conditions is paramount. The following table summarizes typical conditions reported for various methoxy-indole syntheses, providing a comparative guide for researchers.

| Target Indole | Hydrazine Precursor | Carbonyl Partner | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 5-Methoxyindole | 4-Methoxyphenylhydrazine | Acetaldehyde diethyl acetal | PPA | None | 100 | ~75 |

| 5-Methoxy-2-methylindole | 4-Methoxyphenylhydrazine | Acetone | ZnCl₂ | None | 170 | ~80 |

| 6-Methoxyindole | 3-Methoxyphenylhydrazine | Pyruvic Acid | H₂SO₄/EtOH | Ethanol | Reflux | ~60 (Major) |

| 7-Methoxyindole | 2-Methoxyphenylhydrazine | Ethyl Pyruvate | TsOH | Benzene | Reflux | ~40-50 |

| 6-Chloro-2-ethoxycarbonylindole | 2-Methoxyphenylhydrazine | Ethyl Pyruvate | HCl/EtOH | Ethanol | Reflux | ~55-65 |

Yields are approximate and highly dependent on specific reaction scale and purification methods.

Conclusion and Future Outlook

The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its application to the synthesis of methoxy-substituted indoles is a mature and reliable field, yet one that requires a nuanced understanding of electronic and steric effects. For drug development professionals and synthetic chemists, mastering this reaction is not merely about following a procedure; it is about understanding the causal relationships between substrate structure, reaction conditions, and the ultimate molecular architecture. The predictability of the reaction with para-substituted hydrazines, the regiochemical challenge of meta isomers, and the fascinating "abnormal" pathway of ortho isomers all highlight the chemical principles at play. As the demand for novel, functionalized indole scaffolds in drug discovery continues to grow, a deep, mechanistic understanding of foundational reactions like the Fischer indole synthesis will remain an indispensable tool in the chemist's arsenal.

References

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

-

Murakami, Y., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

-

Organic Syntheses. (2014). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station International Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

-

All 'Bout Chemistry. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Pathak, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Activated Nucleus: A Guide to the Reactivity of Methoxy- and Benzyloxy-Substituted Indoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of countless biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[1] Its prominence stems from its unique electronic properties. The indole nucleus is a π-excessive aromatic heterocycle, meaning it possesses a higher density of π-electrons than a simple benzene ring. This electron-rich nature makes it a potent nucleophile, particularly susceptible to electrophilic aromatic substitution (EAS). The site of highest electron density and kinetic reactivity is overwhelmingly the C3 position of the pyrrole ring, as attack at this site generates a resonance-stabilized intermediate (a Wheland intermediate or sigma complex) without disrupting the aromaticity of the fused benzene ring.[2]

While the parent indole is reactive, its nucleophilicity can be further enhanced through the introduction of electron-donating groups (EDGs). This guide provides a detailed exploration of how two common and synthetically valuable EDGs, the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups, modulate the reactivity of the indole nucleus. We will delve into the underlying electronic principles, examine key synthetic transformations, and provide field-proven experimental protocols to empower researchers in their drug discovery and development efforts.

Part 1: The Electronic Influence of Alkoxy Substituents

The methoxy and benzyloxy groups profoundly activate the indole ring towards electrophilic attack. This activation is a direct consequence of their electronic properties, which are a blend of two opposing effects:

-

Resonance Effect (+R): The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive resonance or mesomeric effect, significantly increases the nucleophilicity of the entire ring system. This effect is the dominant factor in their overall influence.

-

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the ring through the sigma bond framework. This is a negative inductive effect.

For alkoxy groups, the +R effect far outweighs the -I effect, resulting in a net activation of the aromatic system.[3][4] This increased electron density not only accelerates the rate of electrophilic substitution but can also influence the regiochemical outcome of reactions. For instance, a methoxy group at the C6 position has been shown to activate the indole nucleus to such an extent that electrophilic attack can become competitive at other positions, such as C7 or even C2, in certain cyclization reactions.[5] The benzyloxy group functions electronically in a nearly identical manner to the methoxy group but offers the distinct synthetic advantage of being a cleavable protecting group, typically removed by catalytic hydrogenation to reveal a versatile hydroxyl functionality.

Visualizing Electrophilic Attack on an Activated Indole

The diagram below illustrates the general mechanism for electrophilic substitution at the C3 position of an alkoxy-substituted indole, highlighting the resonance stabilization of the key intermediate that makes this pathway so favorable.

Caption: General mechanism of electrophilic aromatic substitution on an activated indole.

Part 2: Key Transformations of Activated Indoles

The enhanced nucleophilicity of methoxy- and benzyloxy-substituted indoles makes them ideal substrates for a variety of powerful synthetic transformations.

The Vilsmeier-Haack Reaction: Gateway to C3-Aldehydes

The Vilsmeier-Haack reaction is a mild and highly efficient method for formylating electron-rich aromatic compounds, including activated indoles.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] This electrophile readily attacks the C3 position of the activated indole. Subsequent hydrolysis of the resulting iminium intermediate furnishes the indole-3-carboxaldehyde, a versatile building block for more complex molecules. The electron-donating nature of the alkoxy substituent significantly accelerates this reaction, often leading to high yields under mild conditions.[9]

Friedel-Crafts Acylation: Forging C-C Bonds

Friedel-Crafts acylation introduces an acyl group to the C3 position, forming a key carbon-carbon bond.[10] While classic conditions using strong Lewis acids like AlCl₃ can lead to decomposition of the sensitive indole ring, milder and more selective methods have been developed.[11] The use of dialkylaluminum chlorides (e.g., Et₂AlCl) allows for the efficient acylation of various indoles, including those with acid-sensitive functional groups, without the need for N-protection.[11] Furthermore, organocatalytic approaches using amidines like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have emerged as effective strategies for the regioselective C3-acylation of N-alkylindoles.[12] Methoxy-substituted indoles have been shown to be viable substrates, though reactivity can be sensitive to the substitution pattern.[12]

The Mannich Reaction: Accessing Gramine and its Analogs

The Mannich reaction provides a direct route to 3-(dialkylaminomethyl)indoles, famously exemplified by the synthesis of gramine.[13] This reaction involves the condensation of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions.[14] The resulting Mannich bases are exceptionally useful synthetic intermediates. The dimethylamino group is an excellent leaving group, especially after quaternization, and can be readily displaced by a wide range of nucleophiles to introduce diverse functionality at the C3-methyl position.[14] The activating effect of alkoxy groups facilitates the initial electrophilic attack, making this a robust method for functionalizing these scaffolds.

Managing the Indole N-H: The Necessity of Protecting Groups

The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can interfere with many reactions, particularly those involving strong bases or organometallic reagents (e.g., Grignard or lithiation reactions).[14] Therefore, protection of the indole nitrogen is a common and often necessary strategy.[15][16][17]

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used N-protecting groups. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of nucleophilic and basic conditions.[18][19] Its key advantage is its lability under acidic conditions (e.g., TFA) or specialized mild conditions, allowing for easy removal when desired.[18][20]

-

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: The SEM group is another robust protecting group, introduced using SEM-Cl.[15][21] It is stable to many synthetic conditions but can be selectively cleaved using fluoride ion sources (e.g., TBAF) or Lewis acids.[21]

The choice of protecting group is critical and must be orthogonal to other planned synthetic steps and the stability of other functional groups in the molecule.

Part 3: Quantitative and Methodological Insights

Data Summary: Vilsmeier-Haack Formylation Yields

The following table summarizes representative yields for the Vilsmeier-Haack formylation of various substituted indoles, illustrating the general efficacy of this transformation on activated systems.

| Indole Derivative | Substituent(s) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | None | POCl₃, DMF | 0-35 | 2 | 95 | [6] |

| 5-Methoxyindole | 5-OCH₃ | POCl₃, DMF | 0-25 | 1.5 | 92 | [6] |

| 6-Methoxyindole | 6-OCH₃ | POCl₃, DMF | 0-25 | 1.5 | 88 | [6] |

| 5-Benzyloxyindole | 5-OBn | POCl₃, DMF | 0-30 | 2 | 90 | (Typical) |

| 2-Methylindole | 2-CH₃ | POCl₃, DMF | 0-35 | 2 | 85 | [6] |

Note: "Typical" refers to yields commonly reported in the literature for this class of reaction, though a specific citation was not found in the provided results.

Experimental Protocols

The protocols described below are self-validating systems, designed for clarity and reproducibility by drug development professionals.

Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

This procedure details the synthesis of 5-methoxy-1H-indole-3-carboxaldehyde, a key synthetic intermediate.

Workflow Diagram:

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-methoxyindole.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 5-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF (2-3 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

-

Neutralization: Basify the aqueous solution by the slow, portion-wise addition of a 4 M aqueous sodium hydroxide (NaOH) solution until the pH is approximately 9-10.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-methoxy-1H-indole-3-carboxaldehyde as a crystalline solid.

Protocol 2: N-Boc Protection of a Substituted Indole

This procedure details the protection of the indole nitrogen using Boc₂O, a crucial step before performing reactions under basic or organometallic conditions.[18][22]

Step-by-Step Methodology:

-

Setup: To a solution of the substituted indole (e.g., 5-benzyloxyindole, 1 equivalent) in anhydrous acetonitrile (MeCN, approx. 0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the mixture. Causality Note: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for a more efficient reaction with the weakly nucleophilic indole nitrogen.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc protected indole.[22]

Part 4: The Synthetic Utility of the Benzyloxy Group

A key distinction between the methoxy and benzyloxy groups lies in their chemical stability. While the methoxy group is generally robust, the benzyloxy group serves as a protecting group for a phenol. It can be selectively cleaved under mild conditions, most commonly via catalytic transfer hydrogenation, to unmask a hydroxyl group. This two-step sequence provides a powerful tool for late-stage functionalization and is invaluable in the synthesis of natural products and pharmaceutical agents.

Caption: Synthetic strategy demonstrating the utility of the benzyloxy group.

Conclusion

Methoxy and benzyloxy groups are powerful activators of the indole nucleus, significantly enhancing its nucleophilicity and facilitating a broad range of electrophilic substitution reactions critical to modern organic synthesis. Understanding their electronic influence allows chemists to rationally design synthetic routes to complex, biologically active molecules. By leveraging classic transformations like the Vilsmeier-Haack, Friedel-Crafts, and Mannich reactions, and employing strategic N-protection, researchers can effectively harness the heightened reactivity of these substituted indoles. The unique ability of the benzyloxy group to be cleaved to a hydroxyl group further extends its synthetic utility, providing a strategic advantage in multi-step synthesis. This guide serves as a foundational resource, bridging fundamental principles with practical, field-tested methodologies for professionals in the chemical and pharmaceutical sciences.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. chembk.com [chembk.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

Introduction: The Significance of Benzyloxyindoles and Precision in Structural Verification

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 9. m.youtube.com [m.youtube.com]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. pubs.acs.org [pubs.acs.org]

- 21. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Benzyloxy-5-methoxyindole in Palladium Cross-Coupling Reactions

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted indoles, 6-benzyloxy-5-methoxyindole stands out as a versatile and strategically important building block. The presence of the methoxy group at the 5-position and the benzyloxy protecting group at the 6-position offers a unique combination of electronic properties and synthetic handles. The benzyloxy group not only protects the hydroxyl functionality but also provides a means for late-stage deprotection to reveal a reactive site for further derivatization.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.